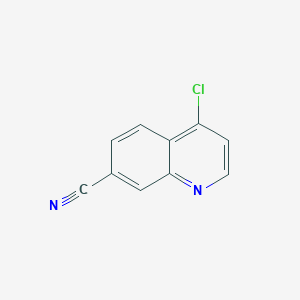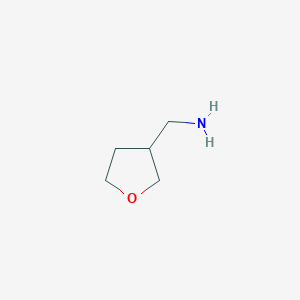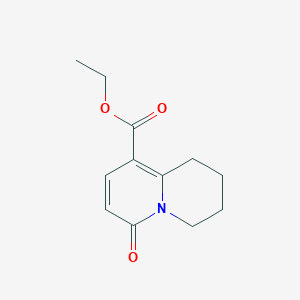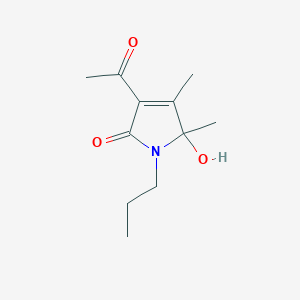
4-Chloroquinoline-7-carbonitrile
Vue d'ensemble
Description
4-Chloroquinoline-7-carbonitrile is a specialty chemical . It is an organic compound that has garnered attention in various scientific fields due to its unique properties and potential applications.
Synthesis Analysis
The synthesis of 4-Chloroquinoline-7-carbonitrile and its derivatives involves several steps. For instance, the synthesis of a series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile, was achieved by the application of Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .Chemical Reactions Analysis
The chemical reactions involving 4-Chloroquinoline-7-carbonitrile are diverse. For instance, the carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3 . The reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride (Tf2O) in the presence of Et3N afforded bis(triflate) .Applications De Recherche Scientifique
Antibacterial Activity
4-Chloroquinoline-7-carbonitrile and its derivatives have shown significant antibacterial activity. For instance, compounds synthesized from 7-chloroquinoline derivatives have demonstrated good activity against Escherichia coli , Staphylococcus aureus , Pseudomonas aeruginosa , and Streptococcus pyogenes .
Antioxidant Activity
These compounds also exhibit antioxidant properties. The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH), and certain compounds displayed strong antioxidant activity .
Anticancer Properties
Quinoline heterocycle, a scaffold for 4-Chloroquinoline-7-carbonitrile, is used to develop bioactive molecules with anticancer properties .
Antimalarial Properties
Quinoline-based compounds, including 4-Chloroquinoline-7-carbonitrile, have been used in the development of antimalarial drugs .
Drug Discovery
4-Chloroquinoline-7-carbonitrile serves as a vital scaffold for leads in drug discovery, playing a significant role in medicinal chemistry .
Industrial and Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry .
Safety and Hazards
Mécanisme D'action
Target of Action
4-Chloroquinoline-7-carbonitrile is a derivative of 4-aminoquinoline . The primary targets of 4-aminoquinoline derivatives are malarial parasites such as P. vivax, P. malariae, P. ovale, and susceptible strains of P. falciparum . These compounds are also known to have antimicrobial properties .
Mode of Action
The mode of action of 4-Chloroquinoline-7-carbonitrile is likely similar to that of other 4-aminoquinoline derivatives. For instance, Chloroquine, a well-known 4-aminoquinoline derivative, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, which ultimately kills the parasite .
Biochemical Pathways
The biochemical pathways affected by 4-Chloroquinoline-7-carbonitrile are likely related to the heme metabolism in malarial parasites . By inhibiting the action of heme polymerase, these compounds disrupt the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion. This leads to the accumulation of toxic heme, causing the death of the parasite .
Pharmacokinetics
4-aminoquinoline derivatives are generally known for theirexcellent clinical efficacy , limited host toxicity , and ease of use . These properties suggest that 4-Chloroquinoline-7-carbonitrile may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of the action of 4-Chloroquinoline-7-carbonitrile is the death of malarial parasites and other susceptible microorganisms . This is achieved through the disruption of heme metabolism, leading to the accumulation of toxic heme within the parasite .
Action Environment
The action, efficacy, and stability of 4-Chloroquinoline-7-carbonitrile can be influenced by various environmental factors. For instance, the length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity
Propriétés
IUPAC Name |
4-chloroquinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCSRTCOMSRFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622074 | |
| Record name | 4-Chloroquinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinoline-7-carbonitrile | |
CAS RN |
181950-55-0 | |
| Record name | 4-Chloro-7-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181950-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloroquinoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)

